1,5,5-Trimethylpyrrolidin-2-one
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Overview
Description
1,5,5-Trimethylpyrrolidin-2-one is a member of the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by the presence of three methyl groups attached to the pyrrolidinone ring. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with methylating agents under controlled conditions. Another method includes the use of donor-acceptor cyclopropanes and primary amines, followed by lactamization and dealkoxycarbonylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of pyrrolidinone.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
1,5,5-Trimethylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents with various therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,5,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog without the methyl groups.
1-Methyl-2-oxy-5,5-dimethyl pyrrolidine: Another derivative with similar structural features.
Uniqueness
1,5,5-Trimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other pyrrolidinone derivatives .
Properties
CAS No. |
119715-71-8 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,5,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-4-6(9)8(7)3/h4-5H2,1-3H3 |
InChI Key |
YARDEGUIPATLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1C)C |
Origin of Product |
United States |
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